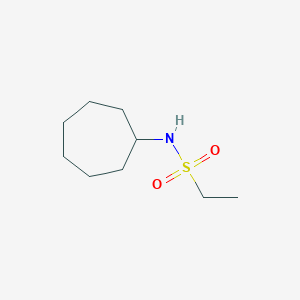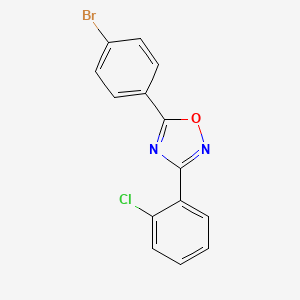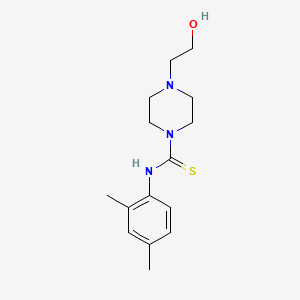
N-cycloheptylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptylethanesulfonamide is a sulfonamide-based compound. Sulfonamides are a group of organic compounds that share a common functional group with the structure R-SO2-NH2, where R is an organic alkyl or aryl group. They are known for their diverse chemical and biological properties, making them of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of sulfonic acids or their derivatives with amines. A common approach is the reaction of sulfonyl chlorides with amines in the presence of a base. This method provides a straightforward route to a wide range of sulfonamide compounds with varying R groups, including cycloheptylethane derivatives (Kaneda et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be analyzed through techniques such as X-ray crystallography. This method allows for the determination of the three-dimensional arrangement of atoms within a molecule, providing insights into the compound's molecular geometry and potential interactions with biological targets. For example, the structural analysis of a related sulfonamide compound revealed specific crystallographic details, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution and addition reactions. These reactions are influenced by the nature of the R group and the presence of the sulfonamide functional group, which can act as an electron-withdrawing group, affecting the reactivity of adjacent carbon atoms. The detailed mechanism of these reactions can provide valuable information for the synthesis of novel compounds with desired properties (Takemura et al., 1971).
Mécanisme D'action
Target of Action
This compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
While the exact mode of action of N-cycloheptylethanesulfonamide is not well-studied, we can infer from the general mechanism of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid. They competitively inhibit the enzyme dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, a precursor of folic acid. This inhibits bacterial growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to folic acid synthesis, given its classification as a sulfonamide. By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are usually well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as drug formulation, patient’s age, and renal function .
Result of Action
The result of this compound’s action would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis. This leads to a deficiency in the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial replication .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances can increase the solubility of sulfonamides, enhancing their absorption and efficacy .
Analyse Biochimique
Cellular Effects
N-cycloheptylethanesulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamides are known to interfere with folate synthesis in bacteria, leading to inhibited cell growth . In mammalian cells, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering gene expression and cell signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . By competitively inhibiting this enzyme, this compound can prevent the synthesis of folic acid, which is essential for bacterial growth. Additionally, it may interact with other enzymes and proteins, leading to various biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it could cause toxic or adverse effects. For instance, sulfonamides are known to cause allergic reactions and other side effects at high doses . In animal models, this compound may show similar threshold effects, with higher doses leading to increased toxicity and adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, sulfonamides are metabolized in the liver by acetylation and glucuronidation . These metabolic pathways can influence the levels of this compound and its metabolites in the body, affecting its overall pharmacological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation in specific tissues can influence its pharmacological effects. For instance, sulfonamides are known to be distributed widely in the body, including the liver, kidneys, and lungs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, sulfonamides may localize to the cytoplasm or nucleus, where they can interact with enzymes and other biomolecules . This localization is essential for their biochemical activity and therapeutic effects.
Propriétés
IUPAC Name |
N-cycloheptylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYMHCGGQDWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)


![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)



![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)